molecular formula C12H10N2O3 B3001818 N-(3-acetylphenyl)isoxazole-5-carboxamide CAS No. 941993-99-3

N-(3-acetylphenyl)isoxazole-5-carboxamide

Cat. No.: B3001818
CAS No.: 941993-99-3
M. Wt: 230.223
InChI Key: PVNRBALCLBNHCG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)isoxazole-5-carboxamide typically involves the reaction of 3-acetylphenylhydrazine with ethyl 2-cyano-3,3-dimethylacrylate under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include solid support, microwave-assisted, and ultrasonication techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

N-(3-acetylphenyl)isoxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)isoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylphenyl and carboxamide groups enhances its potential for various applications compared to other isoxazole derivatives .

Properties

IUPAC Name

N-(3-acetylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8(15)9-3-2-4-10(7-9)14-12(16)11-5-6-13-17-11/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNRBALCLBNHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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